molecular formula C8H12N2O5 B3056481 1,4-Piperazinediacetic acid, 2-oxo- CAS No. 717-28-2

1,4-Piperazinediacetic acid, 2-oxo-

Cat. No.: B3056481
CAS No.: 717-28-2
M. Wt: 216.19 g/mol
InChI Key: FCXSSZUUTJINKK-UHFFFAOYSA-N
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Description

1,4-Piperazinediacetic acid, 2-oxo-: is a chemical compound with the molecular formula C₈H₁₂N₂O₅ and a molecular weight of 216.19 g/mol . It is also known by several synonyms, including (2-oxo-piperazine-1,4-diyl)-bis-acetic acid and 2-oxo-1,4-piperazinediacetic acid . This compound is characterized by the presence of a piperazine ring substituted with two acetic acid groups and an oxo group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Piperazinediacetic acid, 2-oxo- can be synthesized through various methods. One common approach involves the [3+2] cycloaddition of nitrone with alkenes, followed by subsequent functionalization steps . The nitrone is typically synthesized from 2-oxo-piperazine by alkylation with bromoacetic acid methyl ester, followed by deprotection of the Boc-protecting group using trifluoroacetic acid in anisole . The secondary amine generated is then oxidized using aqueous hydrogen peroxide with sodium tungstate as a catalyst .

Industrial Production Methods: Industrial production methods for 1,4-piperazinediacetic acid, 2-oxo- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Piperazinediacetic acid, 2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The acetic acid groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 1,4-piperazinediacetic acid, 2-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes . These complexes can then participate in various biochemical processes, including enzyme inhibition and receptor modulation. The exact pathways and targets depend on the specific application and the nature of the complexes formed.

Comparison with Similar Compounds

Uniqueness: 1,4-Piperazinediacetic acid, 2-oxo- is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a pharmaceutical scaffold make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-(carboxymethyl)-3-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O5/c11-6-3-9(4-7(12)13)1-2-10(6)5-8(14)15/h1-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXSSZUUTJINKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455430
Record name 1,4-Piperazinediacetic acid, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-28-2
Record name 1,4-Piperazinediacetic acid, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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